2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Precursors: : Typically, synthesis involves starting materials such as benzyl derivatives, pyrimidoindole compounds, and acetamides.
Reaction Steps
Formation of the Core Structure: : The core pyrimidoindole structure is often synthesized through cyclization reactions involving intermediates like amino acids or nitro compounds.
Functional Group Introductions: : Specific functional groups (benzyl, methyl, oxo, chloro, and fluoro groups) are introduced through substitution or addition reactions.
Reaction Conditions: : Typical reaction conditions may involve specific catalysts (e.g., palladium for hydrogenation), solvents (e.g., dimethylformamide), and temperature control (ranging from -20°C to reflux conditions).
Industrial Production Methods
Industrial production may adapt the laboratory synthesis route with optimizations for scale, cost-efficiency, and yield. This often involves:
Batch Processing: : Stepwise synthesis with strict control over reaction parameters.
Flow Chemistry: : Continuous flow systems to enhance reaction efficiency and scalability.
Purification: : Methods such as crystallization, chromatography, and recrystallization to obtain high-purity final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidative reactions, potentially affecting the oxo and methyl groups.
Reduction: : Reduction reactions may target the nitro groups if present in intermediates.
Substitution: : Both aromatic and nucleophilic substitutions can occur, particularly involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂.
Reduction Reagents: : H₂, NaBH₄.
Substitution Reagents: : Nucleophiles like amines or thiols, under conditions such as room temperature to mild heating.
Major Products Formed
Substituted Derivatives: : Compounds with altered functional groups based on the nature of the substitution reactions.
Oxidized/Reduced Compounds: : Different oxidation states or addition/removal of specific functional groups.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalytic cycles for organic transformations.
Synthetic Intermediates: : Precursor for more complex molecules in organic synthesis.
Biology
Molecular Probes: : As a fluorescent marker or in binding studies due to its unique structure.
Enzyme Inhibitors:
Medicine
Drug Development: : Investigated for potential therapeutic effects, particularly in oncology due to its complex structure and possible bioactivity.
Pharmacokinetics: : Studies on how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
Industry
Material Science: : Applications in the development of new materials with unique properties, such as semiconductors or polymers.
Mechanism of Action
The mechanism of action for this compound is largely dependent on its interaction with specific molecular targets:
Binding Interactions: : The compound's structure allows it to bind to proteins, nucleic acids, or other biological macromolecules.
Pathways Involved: : Inhibition of certain enzyme pathways, signaling cascades, or modulation of receptor activities.
Comparison with Similar Compounds
Similar Compounds
2-(3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(phenyl)acetamide
2-(3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylphenyl)acetamide
Unique Features
Functional Groups: : The presence of chloro and fluoro substituents in the compound enhances its chemical reactivity and potential interactions.
Structural Complexity: : The pyrimidoindole core coupled with diverse functional groups makes it unique among its analogs.
Given its multifaceted nature, this compound opens avenues for various applications and further exploration in scientific research.
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-chloro-2-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c1-16-7-10-22-19(11-16)24-25(26(34)31(15-29-24)13-17-5-3-2-4-6-17)32(22)14-23(33)30-21-9-8-18(27)12-20(21)28/h2-12,15H,13-14H2,1H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZSBBUOYPQQGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=C(C=C(C=C5)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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